trans,trans-2,4-Decadienal trans,trans-2,4-Decadienal trans,trans-2,4-Decadienal is one of the main volatile flavor constituents of rice, tomato, cold-pressed orange and tangerine oils. It has also been identified in frying oils and fumes since it is formed as a by-product when lipids in edible oils undergo peroxidation on heating.
trans,trans-2,4-Decadienal reacts with cytochrome c to form an adduct.
Lipoxygenase-catalyzed peroxidative decomposition of unsaturated fatty acids occurs within seconds when diatoms are crushed or eaten, producing alkyls. DDA is a prominent member of this class of reactive compounds. Common ω-6 fatty acids such as linoleic acid, dihomo-ω-linolenic acid, and arachidonic acid can give rise to DDA. DDA reduces the hatching rate and has a strong teratogenic effect on the eggs of pelagic copepods, at concentrations around 1 µM. In human carcinoma Caco2 cells, DDA induces cell growth arrest at around 15 µM. DDA appears to be a natural defensive chemical designed to limit the reproductive success of copepods, the main predators of diatoms. It may also be a more general inducer of apoptosis.
Brand Name: Vulcanchem
CAS No.: 25152-84-5
VCID: VC21172321
InChI: InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+
SMILES: CCCCCC=CC=CC=O
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

trans,trans-2,4-Decadienal

CAS No.: 25152-84-5

Cat. No.: VC21172321

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

trans,trans-2,4-Decadienal - 25152-84-5

Specification

Description trans,trans-2,4-Decadienal is one of the main volatile flavor constituents of rice, tomato, cold-pressed orange and tangerine oils. It has also been identified in frying oils and fumes since it is formed as a by-product when lipids in edible oils undergo peroxidation on heating.
trans,trans-2,4-Decadienal reacts with cytochrome c to form an adduct.
Lipoxygenase-catalyzed peroxidative decomposition of unsaturated fatty acids occurs within seconds when diatoms are crushed or eaten, producing alkyls. DDA is a prominent member of this class of reactive compounds. Common ω-6 fatty acids such as linoleic acid, dihomo-ω-linolenic acid, and arachidonic acid can give rise to DDA. DDA reduces the hatching rate and has a strong teratogenic effect on the eggs of pelagic copepods, at concentrations around 1 µM. In human carcinoma Caco2 cells, DDA induces cell growth arrest at around 15 µM. DDA appears to be a natural defensive chemical designed to limit the reproductive success of copepods, the main predators of diatoms. It may also be a more general inducer of apoptosis.
CAS No. 25152-84-5
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (2E,4E)-deca-2,4-dienal
Standard InChI InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+
Standard InChI Key JZQKTMZYLHNFPL-BLHCBFLLSA-N
Isomeric SMILES CCCCC/C=C/C=C/C=O
SMILES CCCCCC=CC=CC=O
Canonical SMILES CCCCCC=CC=CC=O
Appearance Assay:≥98%A yellow liquid

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